molecular formula C42H27BrN2 B8202050 9-([1,1'-Biphenyl]-3-yl)-9'-(4-bromophenyl)-9H,9'H-3,3'-bicarbazole

9-([1,1'-Biphenyl]-3-yl)-9'-(4-bromophenyl)-9H,9'H-3,3'-bicarbazole

Cat. No.: B8202050
M. Wt: 639.6 g/mol
InChI Key: BRKPZCNUDSCGPR-UHFFFAOYSA-N
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Description

9-([1,1’-Biphenyl]-3-yl)-9’-(4-bromophenyl)-9H,9’H-3,3’-bicarbazole is a complex organic compound that features a unique structure combining biphenyl and bromophenyl groups with a bicarbazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-([1,1’-Biphenyl]-3-yl)-9’-(4-bromophenyl)-9H,9’H-3,3’-bicarbazole typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids. The reaction conditions often involve palladium catalysts, bases such as potassium carbonate, and solvents like toluene or dimethylformamide (DMF).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

9-([1,1’-Biphenyl]-3-yl)-9’-(4-bromophenyl)-9H,9’H-3,3’-bicarbazole can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst or lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

9-([1,1’-Biphenyl]-3-yl)-9’-(4-bromophenyl)-9H,9’H-3,3’-bicarbazole has several scientific research applications:

    Organic Electronics: It can be used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its electronic properties.

    Photonics: Its unique structure allows it to be used in photonic devices, such as lasers and optical sensors.

    Materials Science: It can be incorporated into polymers and other materials to enhance their mechanical and thermal properties.

Mechanism of Action

The mechanism by which 9-([1,1’-Biphenyl]-3-yl)-9’-(4-bromophenyl)-9H,9’H-3,3’-bicarbazole exerts its effects is primarily through its electronic structure. The compound’s conjugated system allows for efficient electron transport, making it suitable for use in electronic and photonic devices. The molecular targets and pathways involved include interactions with other conjugated systems and the facilitation of charge transfer processes.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenol: A simpler compound with a bromophenyl group, used in various cross-coupling reactions.

    Biphenyl: A basic structure that forms part of the compound, used in many organic synthesis applications.

    Carbazole: The core structure of the compound, known for its electronic properties.

Uniqueness

9-([1,1’-Biphenyl]-3-yl)-9’-(4-bromophenyl)-9H,9’H-3,3’-bicarbazole is unique due to its combination of biphenyl and bromophenyl groups with a bicarbazole core. This structure provides a balance of rigidity and flexibility, making it suitable for various advanced applications in electronics and materials science.

Properties

IUPAC Name

3-[9-(4-bromophenyl)carbazol-3-yl]-9-(3-phenylphenyl)carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H27BrN2/c43-32-19-21-33(22-20-32)44-39-15-6-4-13-35(39)37-26-30(17-23-41(37)44)31-18-24-42-38(27-31)36-14-5-7-16-40(36)45(42)34-12-8-11-29(25-34)28-9-2-1-3-10-28/h1-27H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRKPZCNUDSCGPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)N3C4=C(C=C(C=C4)C5=CC6=C(C=C5)N(C7=CC=CC=C76)C8=CC=C(C=C8)Br)C9=CC=CC=C93
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H27BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

639.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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